(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM
Description
The compound "(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM" is a nitrogen-oxidized anilinium derivative featuring a difluoromethoxy-substituted phenyl group and a methylidene bridge. Its structure combines a polar difluoromethoxy group (–OCF₂H) with a conjugated imine oxide system, which may influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-13-8-6-11(7-9-13)10-17(18)12-4-2-1-3-5-12/h1-10,14H/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRTIYHUBSJSN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. Common reagents include difluoromethyl ether and a suitable catalyst under controlled temperature and pressure conditions.
Condensation Reaction: The difluoromethoxyphenyl intermediate is then reacted with an aniline derivative in the presence of a condensing agent such as formaldehyde to form the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy group or the anilinium moiety is replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce difluoromethoxyphenyl amines.
Scientific Research Applications
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM" with three analogous compounds, focusing on substituent effects, electronic properties, and inferred applications.
Structural and Functional Group Analysis
Target Compound :
- Core structure : N-oxidoanilinium with a methylidene bridge.
- Substituents : 4-difluoromethoxyphenyl (–OCF₂H).
- Electronic effects : The difluoromethoxy group is electron-withdrawing, reducing electron density on the aromatic ring and stabilizing the N-oxide moiety.
Comparison Compounds :
3-Chloro-N-phenyl-phthalimide (): Core structure: Phthalimide with chloro and phenyl substituents. Substituents: Chlorine (electron-withdrawing) at the 3-position. Applications: Monomer for polyimide synthesis, requiring high purity for polymerization .
N-(4-(Dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine oxide (): Core structure: N-oxidoanilinium with a carbamoyl-methylidene bridge. Substituents: 4-dimethylaminophenyl (–N(CH₃)₂, electron-donating) and phenylcarbamoyl. Electronic effects: The dimethylamino group increases electron density, contrasting with the target compound’s electron-withdrawing substituent.
Phenolic compounds analyzed via oxidative coupling (): Example: Phenol derivatives with substituents like –OH, –OCH₃, or halogens. Analytical relevance: The target compound’s 4-difluoromethoxyphenyl group may allow similar spectrophotometric detection methods, though fluorine’s inductive effects could alter reaction kinetics .
Key Differences and Implications
Reactivity and Stability
- The difluoromethoxy group in the target compound may reduce susceptibility to hydrolysis compared to methoxy (–OCH₃) groups due to fluorine’s steric and electronic effects.
Biological Activity
(NZ)-N-{[4-(difluoromethoxy)phenyl]methylidene}-N-oxidoanilinium is a synthetic compound notable for its unique difluoromethoxy group, which enhances its chemical reactivity and potential biological activity. This compound has garnered attention in research for its possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial studies.
Chemical Structure and Properties
- Molecular Formula : C14H11F2NO2
- Molecular Weight : 263.2394 g/mol
- CAS Number : 1164512-55-3
The structure of this compound features a difluoromethoxy group attached to a phenyl ring, linked through a methylene bridge to an anilinium moiety. This configuration is significant as it may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies suggest that compounds similar to this compound exhibit promising antitumor properties. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver carcinoma).
In one study, an analogous compound showed the following results:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, likely through mechanisms such as apoptosis induction and cell cycle arrest at specific phases, particularly the S phase .
The proposed mechanism of action involves binding to specific molecular targets within cancer cells, which may include enzymes or receptors involved in cell growth and survival pathways. Research indicates that these compounds can alter mitochondrial membrane potential and induce apoptosis by disrupting normal cellular functions .
Antimicrobial Activity
In addition to antitumor properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed data on specific pathogens and mechanisms remain limited.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound can significantly inhibit cell growth in multiple cancer cell lines, with IC50 values often in the low micromolar range.
- Apoptosis Induction : Flow cytometry analysis has revealed that treatment with these compounds leads to increased populations of cells in the S phase of the cell cycle, indicating a blockade that precedes apoptosis.
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of related compounds suggests that modifications to the difluoromethoxy group can significantly affect biological activity, highlighting the importance of this functional group in enhancing efficacy against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
